3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine
Description
Properties
Molecular Formula |
C12H13N3O2 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine |
InChI |
InChI=1S/C12H13N3O2/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10/h1-5,10,13H,6-8H2 |
InChI Key |
KMOCWRDCLWMNIS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes nucleophilic substitution at the C-5 position due to electron-deficient characteristics. Key reactions include:
These reactions often employ copper-catalyzed Ullmann-type conditions or Buchwald-Hartwig amination protocols. Steric and electronic factors significantly influence yields, with electron-deficient aryl groups showing higher reactivity .
Ring-Opening Reactions
Under strong acidic or basic conditions, the oxadiazole ring undergoes cleavage:
-
Acidic Hydrolysis : Concentrated HCl (reflux, 6 h) converts the oxadiazole to a diamide derivative through ring-opening.
-
Basic Hydrolysis : NaOH/EtOH (80°C, 4 h) yields morpholine-containing carboxylic acid derivatives.
Functionalization of the Morpholine Ring
The morpholine nitrogen participates in alkylation and acylation reactions:
| Reaction Type | Reagents | Product | Notes | Source |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃ | N-Alkyl-morpholine derivatives | Requires phase-transfer catalysts | |
| N-Acylation | Acetyl chloride, DMAP | N-Acyl-morpholine compounds | High regioselectivity |
These modifications retain the oxadiazole core while altering the morpholine’s physicochemical properties.
Oxidation Reactions
The morpholine ring undergoes selective oxidation:
-
Peracid Oxidation : mCPBA (CH₂Cl₂, 0°C) oxidizes the morpholine to a ketone derivative without affecting the oxadiazole ring.
-
Metal-Catalyzed Oxidation : MnO₂ or RuO₄ selectively oxidizes the morpholine’s nitrogen under mild conditions.
Cycloaddition Reactions
The oxadiazole moiety participates in [3+2] cycloadditions:
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitrile Oxides | Δ, toluene | Isoxazoline-linked derivatives | 52-78% | |
| Azides | CuAAC, rt | Triazole-functionalized analogs | 65-89% |
These reactions expand molecular complexity for structure-activity relationship studies .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Oxadiazole Ring Rearrangement : Forms 1,3,4-thiadiazole derivatives in the presence of S8.
-
C–H Functionalization : Direct arylation at the morpholine’s β-position using aryl diazonium salts .
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Half-Life (37°C) : >24 h (pH 7.4), <1 h (pH 1.2).
-
Metabolic Pathways : Hepatic CYP450-mediated oxidation at the morpholine ring dominates in vitro models.
Synthetic Methodology Comparison
| Method | Advantages | Limitations | Source |
|---|---|---|---|
| One-Pot Arylation | High yields (87–97%), short reaction times | Requires expensive Cu catalysts | |
| Classical Cyclization | Broad substrate scope | Multi-step, low atom economy |
Scientific Research Applications
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine has a wide range of scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential anticancer, antiviral, and antibacterial properties.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Industrial Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, contributing to the development of new drugs and pesticides.
Mechanism of Action
The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets and pathways. In medicinal applications, it is known to inhibit key enzymes and proteins involved in cell proliferation and survival, such as tyrosine kinases and proteases. The compound’s ability to form hydrogen bonds and interact with biological macromolecules enhances its efficacy in therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethylphenyl group in V-0219 enhances receptor binding affinity compared to simple phenyl substituents, highlighting the role of electron-withdrawing groups in target engagement .
Propionic Acid and Peptidyl Derivatives
Key Observations :
- Peptidyl derivatives of POPA exhibit genotoxicity, underscoring the importance of substituent choice in safety profiles .
Sulfur-Containing and Anti-Parasitic Analogs
Key Observations :
- Sulfur-containing groups (e.g., methylthio) may improve lipophilicity but require evaluation for metabolic stability .
Biological Activity
The compound 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of 231.25 g/mol. Its structure features a morpholine ring linked to a phenyl-substituted oxadiazole moiety, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.25 g/mol |
| CAS Number | 1519465-38-3 |
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, research indicates that certain 1,2,4-oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound's activity is often measured using the half-maximal inhibitory concentration (IC50) value.
In a comparative study:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.63 |
| Doxorubicin | MCF-7 | 10.38 |
| Novel Oxadiazole Derivative | A549 | 0.12 |
These findings suggest that while this compound shows promising activity, further modifications could enhance its efficacy against cancer cells .
The proposed mechanisms by which oxadiazole derivatives exert their anticancer effects include:
- Induction of Apoptosis : Studies have shown that these compounds can increase the expression levels of pro-apoptotic proteins such as p53 and activate caspase pathways .
- Inhibition of Tumor Growth : The compounds have been found to inhibit key signaling pathways involved in tumor growth and metastasis.
- Selective Targeting : Some derivatives selectively target cancerous cells while sparing normal cells, reducing side effects associated with traditional chemotherapy .
Antimicrobial Activity
Beyond anticancer properties, oxadiazole derivatives have also demonstrated antimicrobial activity . For example, studies on related compounds indicate effectiveness against various bacterial strains with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests potential applications in treating infections alongside cancer therapies.
Case Studies and Research Findings
Several case studies highlight the biological activity of 1,2,4-oxadiazole derivatives:
- Synthesis and Evaluation : A study synthesized novel 1-substituted phenyl 3-(2-oxo-1,3,4-oxadiazol-5-yl) β-carbolines and evaluated their antitumor activity against multiple human cancer cell lines. The most active derivative showed GI50 values lower than 15 µM across five cell lines .
- Molecular Docking Studies : Molecular docking analyses indicated strong interactions between oxadiazole derivatives and target proteins involved in cancer progression. These interactions are essential for understanding how structural modifications can enhance biological activity .
Q & A
Q. What are the optimal synthetic routes for preparing 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine, and how can purity be maximized?
The synthesis typically involves cyclocondensation of amidoximes with activated carbonyl derivatives or microwave-assisted methods for improved efficiency. For example, microwave irradiation (80–120°C, 10–30 min) can accelerate 1,2,4-oxadiazole ring formation, reducing side products and enhancing yields . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Analytical validation using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 3.5–4.0 ppm for morpholine protons) is critical for confirming structural integrity .
Q. How can researchers validate the structural conformation of this compound?
X-ray crystallography is the gold standard for absolute structural confirmation. For instance, analogous 1,2,4-oxadiazole derivatives exhibit bond angles of ~120° at the oxadiazole ring and planarity in the morpholine moiety, as observed in crystallographic studies . Complementary techniques include:
Q. What preliminary biological screening assays are recommended for this compound?
Begin with in vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) and antimicrobial testing (MIC against S. aureus or E. coli). Oxadiazoles often exhibit moderate-to-strong activity due to their electron-deficient heterocyclic core, which interferes with microbial enzymes or DNA replication . Dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are essential for reliable data interpretation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of 1,2,4-oxadiazole derivatives?
Discrepancies in bioactivity often arise from substituent effects or assay conditions. For example:
- Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance anticancer activity by increasing membrane permeability, while electron-donating groups (e.g., -OCH₃) may favor antimicrobial effects .
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and replicate experiments across multiple cell lines/microbial strains. Meta-analyses of structure-activity relationships (SAR) can clarify trends .
Q. What strategies are effective for studying the compound’s mechanism of action?
- Enzyme inhibition assays : Target enzymes like topoisomerase II or bacterial dihydrofolate reductase (DHFR), which are common targets for oxadiazoles. Use fluorometric or spectrophotometric methods to measure inhibition (IC₅₀) .
- Molecular docking : Model interactions with enzyme active sites (e.g., PDB ID 2LO for DHFR). The morpholine moiety’s oxygen atoms may form hydrogen bonds with catalytic residues .
- Transcriptomic profiling : RNA-seq or qPCR to identify differentially expressed genes post-treatment.
Q. How can researchers address low solubility in aqueous media during formulation?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to the morpholine ring, which cleave in vivo to release the active compound .
- Nanocarrier systems : Encapsulate the compound in liposomes (size: 100–200 nm) or PEGylated nanoparticles to enhance bioavailability. Dynamic light scattering (DLS) and in vitro release studies (PBS, pH 7.4) validate stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
